molecular formula C10H10 B14705402 1-Phenylbicyclo[1.1.0]butane CAS No. 23761-20-8

1-Phenylbicyclo[1.1.0]butane

Cat. No.: B14705402
CAS No.: 23761-20-8
M. Wt: 130.19 g/mol
InChI Key: VQJPARXNFRUEHX-UHFFFAOYSA-N
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Description

Overview of Highly Strained Organic Molecules in Synthetic Chemistry

Highly strained organic molecules, such as those containing small rings like cyclopropanes and cyclobutanes, are characterized by significant deviations from ideal bond angles and lengths. This inherent strain translates into a high level of stored potential energy, making them reactive and valuable building blocks in organic synthesis. nih.govwikipedia.org The concept of "strain-release" has become a cornerstone of modern synthetic strategy, where the relief of this strain provides a powerful thermodynamic driving force for chemical reactions. rsc.orguni-muenster.de This approach allows for the construction of complex molecular frameworks that might be challenging to assemble through other means. uni-muenster.de The unique reactivity of these strained systems has led to their application in diverse areas, including medicinal chemistry, polymer science, and bioconjugation. nih.gov

Unique Structural Attributes of Bicyclo[1.1.0]butanes and their Chemical Significance

Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocyclic systems known, consisting of two fused cyclopropane (B1198618) rings in a "butterfly" conformation. rsc.orgrsc.org This arrangement results in a nonplanar molecule with a dihedral angle of approximately 123° between the two cyclopropane "wings". rsc.orgwikipedia.org The structural parameters of bicyclo[1.1.0]butane, determined through various methods, reveal that all its carbon-carbon bonds are slightly shorter than those in a simple cyclopropane ring. pitt.edu A defining feature of the bicyclo[1.1.0]butane framework is the inverted geometry at the bridgehead carbons, where all four substituents on these atoms are confined to one hemisphere. pitt.edu This unique and highly strained architecture is the source of its diverse and valuable chemical reactivity. rsc.orgresearchgate.net

The strain energy of bicyclo[1.1.0]butane is estimated to be around 64-66 kcal/mol, a value that surpasses the combined strain of two individual cyclopropane rings. rsc.orgwikipedia.orgresearchgate.net This exceptionally high strain energy is a key factor driving its reactivity. rsc.orgnih.gov The release of this strain provides a substantial thermodynamic incentive for reactions that involve the cleavage of the central carbon-carbon bond. nih.gov This "spring-loaded" nature of BCBs is harnessed in a variety of chemical transformations. chinesechemsoc.org While strain release is a major contributor, recent studies suggest that electronic delocalization also plays a crucial role in the reactivity of these systems, sometimes even dominating over the strain release effect. nih.gov

The interbridgehead C1–C3 bond in bicyclo[1.1.0]butanes is a focal point of its unique electronic character. This bond is unusually long and weak, exhibiting significant p-character, almost as if it were a π-bond. rsc.orgrsc.orgacs.org This "olefin-like" reactivity allows BCBs to participate in a wide array of reactions, including cycloadditions and interactions with electrophiles and nucleophiles. rsc.orgchinesechemsoc.org The enhanced s-character of the bridgehead C-H bonds is another notable electronic feature, verifiable through NMR spectroscopy by observing the large ¹³C–¹H coupling constants. rsc.org This polarization also renders the bridgehead protons somewhat acidic. rsc.org

Role of 1-Phenyl Substitution in Bicyclo[1.1.0]butane Reactivity and Synthesis Design

The introduction of a phenyl group at the 1-position of the bicyclo[1.1.0]butane skeleton significantly influences its reactivity and stability. The phenyl group can engage in conjugation with the strained central C-C bond, which has been shown to react in tandem with the aryl group. rsc.org This substitution can affect the length of the central bond; for instance, in 1-phenylbicyclo[1.1.0]butane, the C1–C3 bond is elongated compared to the unsubstituted parent compound. The phenylsulfonyl group, another important substituent, also imparts specific electronic properties and provides structural rigidity. chemshuttle.com The design of synthetic strategies often leverages these substituent effects to control the outcome of reactions. For example, the electronic nature of the bridgehead substituent can dictate the regioselectivity of certain reactions. acs.org

Historical Context of Bicyclo[1.1.0]butane Research and Evolution of Synthetic Strategies

The study of bicyclo[1.1.0]butanes dates back to 1959 with the first synthesis of a derivative by Wiberg and Ciula. rsc.orgchinesechemsoc.org Initially regarded as laboratory curiosities, these molecules have transitioned to become powerful and modular building blocks in synthesis. rsc.org Early synthetic approaches included dehydrohalogenation and intramolecular Wurtz coupling. wikipedia.org Over the years, synthetic strategies have evolved significantly. Modern methods for preparing substituted BCBs include the reaction of iodo-bicyclo[1.1.1]pentanes with various nucleophiles and the ring closure of specific 2-bromo-1-(chloromethyl)cyclopropane derivatives. wikipedia.org More recent advancements have focused on late-stage functionalization, such as palladium-catalyzed cross-coupling reactions on pre-formed BCB scaffolds, which allows for greater diversity in the synthesized molecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23761-20-8

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

1-phenylbicyclo[1.1.0]butane

InChI

InChI=1S/C10H10/c1-2-4-8(5-3-1)10-6-9(10)7-10/h1-5,9H,6-7H2

InChI Key

VQJPARXNFRUEHX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C2)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Investigations of 1 Phenylbicyclo 1.1.0 Butane Reactivity

Strain-Release Driven Transformations in Bicyclo[1.1.0]butane Systems

Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocyclic systems known, and their chemistry is dominated by reactions that alleviate this strain acs.org. The central carbon-carbon bond of the bicyclo[1.1.0]butane core possesses significant p-character, rendering it susceptible to attack by a variety of reagents, including radicals, nucleophiles, and electrophiles nih.gov. The release of approximately 66.3 kcal/mol of strain energy is a powerful thermodynamic driving force for the diverse transformations observed in these systems researchgate.net. These transformations are not only of fundamental interest but also provide access to a variety of valuable cyclobutane-containing scaffolds.

The high strain energy of the bicyclo[1.1.0]butane skeleton is the primary thermodynamic driving force for its reactions. This stored energy leads to a lower activation barrier for reactions that involve the cleavage of the central C1-C3 bond. The kinetics of these reactions are consequently much faster than those of analogous unstrained systems. For instance, the solvolysis of a bicyclo[1.1.0]butyl ester is significantly faster than that of a comparable cyclopropyl derivative, highlighting the profound effect of strain on reaction rates core.ac.uk.

ParameterValueSignificance
Strain Energy~66.3 kcal/molHigh thermodynamic driving force for reactions.
Activation BarriersLoweredIncreased reaction rates compared to unstrained analogs.

This table summarizes the key thermodynamic and kinetic features of strain-release reactions in bicyclo[1.1.0]butane systems.

The presence of a phenyl group at the bridgehead position of the bicyclo[1.1.0]butane core exerts a significant influence on the strain release pathways. The phenyl group can stabilize intermediates formed during the reaction through resonance, thereby directing the regioselectivity and stereoselectivity of the transformation. For example, in radical reactions, the phenyl group can stabilize an adjacent radical center, influencing the position of attack and the subsequent bond formations acs.orgnih.gov. Furthermore, electronic effects of the phenyl group can modulate the reactivity of the central bond, with electron-donating or electron-withdrawing substituents on the phenyl ring further tuning the reaction pathways.

Reaction Pathways and Intermediate Species

The cleavage of the central bond in 1-phenylbicyclo[1.1.0]butane can proceed through various mechanistic pathways, including polar, radical, and pericyclic routes, each involving distinct intermediate species.

The central bond of this compound can undergo attack by both nucleophiles and electrophiles.

Nucleophilic Additions: Nucleophiles readily add to the bicyclo[1.1.0]butane core, leading to the formation of functionalized cyclobutanes. The regioselectivity of the addition is influenced by the phenyl group. For instance, the addition of heteroatom-based nucleophiles to 1-(arylsulfonyl)bicyclo[1.1.0]butanes occurs at the bridgehead carbon nih.gov.

Electrophilic Additions: Electrophilic attack on the central bond of bicyclo[1.1.0]butanes can lead to the formation of cationic intermediates. In the case of 3-phenyl-1-azabicyclo[1.1.0]butane, reaction with p-toluenesulfonyl azide is proposed to involve the formation of a carbocationic intermediate researchgate.net.

Reagent TypeIntermediateProduct
NucleophileCarbanionicFunctionalized Cyclobutane (B1203170)
ElectrophileCarbocationicFunctionalized Cyclobutane

This table outlines the general intermediates and products in polar reactions of the bicyclo[1.1.0]butane core.

Radical reactions of this compound are a prominent pathway for its functionalization. The central bond can be cleaved homolytically to generate diradical intermediates. The presence of the phenyl group can stabilize these radical intermediates, influencing the course of the reaction acs.orgnih.gov.

Furthermore, single-electron oxidation of bicyclo[1.1.0]butanes can generate radical cations. These highly reactive intermediates can undergo a variety of transformations, including cycloaddition reactions nih.gov. The synthetic utility of these radical cations has been demonstrated in their ability to undergo highly regio- and diastereoselective [2π + 2σ] cycloadditions nih.gov. The formation of radical intermediates in reactions of bicyclo[1.1.0]butanes has been supported by both chemical and spectroscopic (ESR) studies core.ac.ukpitt.edu.

While stepwise additions are common, this compound can also participate in pericyclic reactions. These reactions proceed through a concerted mechanism, involving a cyclic transition state. Bicyclo[1.1.0]butanes activated by an aromatic group have been shown to undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild conditions core.ac.ukpitt.edu.

An example of a pericyclic reaction is the Alder-Ene reaction of bicyclo[1.1.0]butanes, which proceeds through a concerted but highly asynchronous mechanism nih.gov. Although the use of BCBs in pericyclic processes has been less explored compared to stepwise additions, they represent a powerful tool for the synthesis of complex cyclic systems nih.gov.

Carbene Insertion Mechanisms into Bicyclo[1.1.0]butane

The insertion of carbenes into the highly strained central C–C bond of bicyclo[1.1.0]butanes (BCBs), including this compound, is a powerful method for constructing the bicyclo[1.1.1]pentane (BCP) framework, a valuable bioisostere in medicinal chemistry. nih.gov Mechanistic investigations, supported by computational studies, have revealed that the specific pathway of this insertion is highly dependent on the nature of the carbene (singlet vs. triplet) and the catalyst employed.

One prominent mechanism involves the reaction of a photoinduced triplet carbene with the BCB. nih.govacs.org In this pathway, the triplet carbene undergoes a diradical addition to the strained central C–C bond of the bicyclo[1.1.0]butane. nih.govacs.org Computational analysis supports the formation of a triplet diradical intermediate, which then undergoes intersystem crossing and ring closure to yield the bicyclo[1.1.1]pentane product. nih.gov The presence of an aryl substituent, such as the phenyl group in this compound, is crucial for stabilizing this diradical intermediate, which is necessary for the productive formation of the BCP scaffold. nih.govacs.org

Alternatively, catalytic metal carbene insertion proceeds through a different mechanism. Studies utilizing rhodium or other transition metals with carbene precursors like triftosylhydrazones suggest a direct, stepwise metal carbene addition across the central C–C bond of the BCB. chemrxiv.org Density functional theory (DFT) calculations support this direct insertion pathway, which avoids the formation of [1.1.1]propellane as an intermediate. chemrxiv.org This method allows for the synthesis of various substituted BCPs. chemrxiv.orgresearchgate.net While some carbene additions to alkenes are not stereospecific and can result in mixtures of endo- and exo-isomers, the insertion into BCBs can be controlled to achieve desired stereochemical outcomes. pitt.edu

Stereochemical Outcomes and Regioselectivity in Reactions of this compound Derivatives

The unique, highly strained three-dimensional structure of this compound derivatives dictates the stereochemical and regiochemical course of their reactions. The fusion of two cyclopropane (B1198618) rings creates a rigid framework with distinct steric environments, while the electronic properties of the central bond and the phenyl substituent guide the selectivity of bond formation. nih.govnih.govcore.ac.uk

Diastereoselectivity in Cycloaddition and Ring-Opening Reactions

Reactions involving this compound often proceed with a high degree of diastereoselectivity due to the steric hindrance imposed by the bicyclic core. core.ac.uk For instance, in Alder-ene reactions with cyclopropenes, the process occurs exclusively on the endo-face of the BCB, leading to the formation of a single diastereomer. nih.govresearchgate.net

Radical-mediated difunctionalization reactions have also demonstrated excellent diastereoselectivity. A photocatalytic approach using N-aminopyridinium ylides achieves a syn-aminopyridylation, where the two new functional groups are introduced on the same face of the newly formed cyclobutane ring. acs.org Similarly, a diastereoselective 1,3-nitrooxygenation of BCBs using tert-butylnitrite and TEMPO yields 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. researchgate.net These outcomes are often attributed to a "dock-migration" strategy in radical processes, where one part of the reagent "docks" at the bridgehead carbon, and the other part is delivered to the other side of the central bond in a stereocontrolled manner. acs.org

The table below summarizes the diastereoselectivity observed in various reactions of bicyclo[1.1.0]butane derivatives.

Reaction TypeReagentsDiastereoselectivityReference
Alder-Ene ReactionCyclopropenesHigh (single diastereomer) nih.govresearchgate.net
Intramolecular PericyclicN-allyl amidesHigh core.ac.uk
1,3-Nitrooxygenationtert-butylnitrite, TEMPOExcellent researchgate.net
AminopyridylationN-aminopyridinium ylidesHigh (syn addition) acs.org

Regioselectivity Governing C-C Bond Formation and Functionalization

The regioselectivity in reactions of this compound is primarily governed by the electronic properties of the strained central C-C bond and the directing influence of the substituents at the bridgehead positions. nih.govnih.gov The central bond, possessing significant p-character, is susceptible to cleavage, and the stability of the resulting intermediates directs the site of functionalization. nih.govcore.ac.uk

In photocatalytic oxidative cycloadditions with alkenes, the regioselectivity is dictated by the subtle interplay between the electronics of the BCB and the alkene. For instance, in radical additions, the initial attack often occurs at the unsubstituted bridgehead carbon (C3), which generates a more stable benzylic radical intermediate at the phenyl-substituted C1 position. acs.orgresearchgate.net This intermediate then guides the subsequent bond formation. In the aminopyridylation reaction, the amide group exclusively adds to the ester-bearing side of a 3-phenylbicyclo[1.1.0]butane-1-carboxylate. acs.org

The directing effect of substituents is a powerful tool for controlling regioselectivity. A sulfonyl group at the bridgehead, for example, can direct the regioselective introduction of various substituents via sequential deprotonation and reaction with electrophiles. nih.gov

Electronic and Steric Effects Influencing Reaction Selectivity

The selectivity observed in the reactions of this compound is a result of the interplay between electronic and steric factors. nih.govnih.gov

Steric Effects: The rigid, cage-like structure of the bicyclo[1.1.0]butane core presents a significant steric barrier. Reagents typically approach from the less hindered face, leading to high diastereoselectivity. nih.gov However, in some cases, steric effects around the phenyl ring itself have been found to have a minimal effect on the reaction outcome, as seen in certain triplet carbene ring expansions where an ortho-methyl substituent on the phenyl ring did not significantly impede the reaction. nih.govacs.org The Thorpe-Ingold effect has also been noted, where geminal disubstitution can lead to a shortening of the central bond, influencing its reactivity. nih.gov

Advanced Spectroscopic and Computational Characterization in 1 Phenylbicyclo 1.1.0 Butane Research

Elucidation of Molecular Structures and Stereochemistry

Determining the precise three-dimensional arrangement of atoms is paramount to understanding the chemical behavior of 1-phenylbicyclo[1.1.0]butane derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary experimental techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of this compound derivatives in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific resonances to individual atoms within the molecule.

For instance, in the ¹H NMR spectrum of N,N-diisopropyl-3-phenylbicyclo[1.1.0]butane-1-carboxamide, the proton signals are quoted in parts per million (ppm) relative to a standard, with the residual protons in the deuterated solvent serving as an internal reference. rsc.org Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are often employed to establish connectivity between protons and carbons, further aiding in the unambiguous assignment of the molecular structure. rsc.org

The chemical shifts observed in the NMR spectra are highly sensitive to the electronic and steric environment of the nuclei. The strained nature of the bicyclo[1.1.0]butane core significantly influences these shifts, providing valuable clues about the molecular geometry. For example, the presence of a phenyl group at a bridgehead position will deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift.

¹H and ¹³C NMR Data for Selected this compound Derivatives
CompoundNucleusChemical Shift (δ, ppm)SolventReference
Methyl 3-(o-tolyl)bicyclo[1.1.0]butane-1-carboxylate¹H7.25–7.15 (m, 3H), 7.12 (td, J = 7.5, 1.7 Hz, 1H), 7.06 (d, J = 7.5 Hz, 1H), 3.70 (s, 3H), 2.63 (s, 2H), 2.47 (s, 3H), 1.65 (s, 2H)CDCl₃ semanticscholar.org
¹³C171.3, 139.1, 132.5, 130.6, 127.3, 126.0, 125.1, 51.9, 38.9, 30.9, 20.7, 20.3CDCl₃ semanticscholar.org
N-isopropyl-N-phenylbicyclo[1.1.0]butane-1-carboxamide¹H7.40-7.31 (m, 3H), 7.16 (d, J =7.4Hz, 2H), 5.05-4.98 (m, 1H), 2.00-1.98 (m, 1H), 1.72 (d, J =1.6Hz, 2H), 1.11 (d, J =6.8 Hz, 6H)CDCl₃ rsc.org
¹³CData not availableCDCl₃ rsc.org

X-ray Crystallography for Definitive Structural Analysis

The crystal structure of bicyclo[1.1.0]butane itself reveals that all its carbon-carbon bonds are slightly shorter than those in cyclopropane (B1198618). pitt.edu The molecule adopts a highly puckered structure with C2v symmetry, and the interflap angle (α) is typically around 123°. pitt.edu This angle is correlated with the length of the central C1-C3 bond; steric bulk from substituents can cause this bond to elongate, resulting in a larger interflap angle. pitt.edu

For derivatives of this compound, X-ray crystallography has been crucial in confirming the stereochemistry of reaction products. For example, the structure of a cyclopropane derivative formed from the reaction of a bicyclo[1.1.0]butane bearing a methyl group at both the bridge and bridgehead positions was confirmed by X-ray crystallographic analysis. researchgate.net Similarly, the structures of various addition products have been unambiguously determined using this method. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings and to gain deeper insights into the electronic structure, energetics, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become the most popular method for electronic structure calculations due to its balance of accuracy and computational cost. epfl.chimperial.ac.uk DFT methods are used to calculate the ground-state electronic energy and electron density of a molecule, from which various properties can be derived. jussieu.fr

In the context of this compound research, DFT calculations have been employed to:

Model Strain Energy: The high strain energy of the bicyclo[1.1.0]butane framework, estimated to be around 60 kcal/mol, can be modeled using DFT.

Analyze Frontier Molecular Orbitals: DFT helps in understanding the interactions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity.

Optimize Molecular Geometries: DFT calculations are used to find the minimum energy structures of reactants, products, and intermediates. For instance, the geometries of exo- and endo-isomers of methyl 1,3-diphenylbicyclo[1.1.0]butane-2-carboxylate were optimized using a DFT method. researchgate.net

Mechanistic Modeling and Transition State Analysis

Understanding the mechanism of reactions involving this compound is key to controlling their outcomes. Computational modeling allows for the exploration of reaction pathways and the characterization of transient species like transition states.

DFT calculations can be used to locate and characterize the transition state structures for various reactions. For example, in the difunctionalization of bicyclo[1.1.0]butanes, the transition state for the radical attack at the unsubstituted carbon was found to be earlier and structurally similar to the starting bicyclo[1.1.0]butane. nih.gov This type of analysis helps to explain the observed regioselectivity of the reaction.

Furthermore, computational studies have provided evidence for the diradical character of the C1-C3 bond in bicyclo[1.1.0]butane during thermal or photochemical reactions. The isomerization of 3-phenylbicyclo[1.1.0]butane, for instance, is proposed to proceed through a stabilized diradical intermediate, a hypothesis supported by symmetry analysis and kinetic isotope effects.

Prediction of Reactivity and Selectivity Profiles

A significant application of computational chemistry in this field is the prediction of how this compound and its derivatives will react and what products will be formed preferentially. By calculating the energies of different possible reaction pathways and products, researchers can predict the regioselectivity and stereoselectivity of a reaction.

For example, DFT calculations can rationalize why a difluoroalkyl radical preferentially attacks the unsubstituted carbon of a monosubstituted bicyclo[1.1.0]butane, leading to a more thermodynamically stable tertiary radical. nih.gov In the case of a disubstituted bicyclo[1.1.0]butane, calculations can show that the formation of a benzylic radical is favored. nih.gov These predictions are invaluable for designing new synthetic methodologies and for understanding the fundamental principles that govern the reactivity of these highly strained molecules.

Computational Data for Bicyclo[1.1.0]butane Derivatives
Compound/SystemComputational MethodCalculated PropertyValueReference
Bicyclo[1.1.0]butaneDFTStrain Energy~60 kcal/mol
Methyl 1,3-diphenylbicyclo[1.1.0]butane-2-carboxylate IsomersDFT/PBE/L22Geometry Optimization and Energy Barrier of ConversionEquilibrium constant at 126°C is 14.2 (endo-isomer prevails) researchgate.net
Monosubstituted Bicyclo[1.1.0]butane + Difluoroalkyl RadicalDFTTransition State AnalysisRadical attack at the unsubstituted site proceeds through an earlier transition state nih.gov

Analysis of Molecular Orbitals and Bonding Characteristicsresearchgate.net

The unique reactivity and strained nature of this compound are deeply rooted in its electronic structure. Computational studies, particularly the analysis of molecular orbitals and bonding characteristics, have been instrumental in elucidating the intricate details of this molecule. These investigations provide a framework for understanding its behavior in chemical reactions.

The parent bicyclo[1.1.0]butane (BCB) skeleton possesses a fascinating electronic configuration. pitt.edu Its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily associated with the central, highly strained C1-C3 bond. acs.org This central bond exhibits significant π-type character, a consequence of the severe geometric constraints of the fused cyclopropane rings. pitt.edu Ab initio calculations have revealed that the central bond has an exceptionally high p-character, calculated to be around 96%, which is substantially more than the 86% p-character found in cyclopropane. acs.org This high p-character contributes to the bond's weakness and its propensity to react in a manner analogous to a π-bond.

The introduction of a phenyl group at the C1 bridgehead position significantly modulates these electronic properties. The primary effect of the phenyl substituent is the extension of conjugation to the strained bicyclic core. This conjugation lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted parent bicyclo[1.1.0]butane. wikipedia.org This smaller energy gap is a key factor in the enhanced reactivity of this compound.

Natural Bond Orbital (NBO) analysis offers a more detailed picture of the bonding within the molecule, translating the complex wavefunction into a familiar Lewis structure of localized bonds and lone pairs. uni-muenchen.deresearchgate.net This method allows for the quantitative assessment of electron density distribution, hybridization, and donor-acceptor (bond-antibond) interactions. For the bicyclo[1.1.0]butane framework, NBO analysis quantifies the unique hybridization of the bridgehead carbons. NMR studies on the parent molecule show a ¹JCH coupling constant for the bridgehead C-H bond of 205 Hz, which corresponds to a hybrid orbital with approximately 40% s-character. acs.org In stark contrast, the C1-C3 central bond is formed from orbitals with very low s-character, calculated to be around 11%.

These donor-acceptor interactions, specifically the delocalization of electron density from a filled bonding orbital (a donor) to an empty antibonding orbital (an acceptor), are crucial for understanding the molecule's stability and reactivity. In this compound, significant delocalization is expected between the orbitals of the phenyl ring and the strained central bond of the bicyclobutane core.

The table below summarizes key parameters derived from computational and spectroscopic analyses of bicyclo[1.1.0]butane and its phenyl derivative, highlighting the peculiar nature of its bonding.

ParameterValue / DescriptionSignificanceSource
Central C1-C3 Bond CharacterHigh p-character (~96% in parent BCB)Contributes to π-like reactivity and bond strain. acs.org
HOMO-LUMO GapReduced in the 1-phenyl derivative compared to parent BCB.Enhances reactivity due to conjugation with the phenyl ring. wikipedia.org
Bridgehead C1-H Hybridization (in parent BCB)~40% s-character (from ¹JCH = 205 Hz)Indicates significant s-character in the external bonds of the bridgehead carbon. acs.org
Central C1-C3 Bond Hybridization (in parent BCB)~11% s-character (from calculated ¹JCC)Reflects the high p-character and unusual nature of the central bond.
NBO AnalysisReveals donor-acceptor interactions between the phenyl ring and the bicyclobutane core.Explains the electronic delocalization and stabilization effects.

Transformations and Synthetic Applications of 1 Phenylbicyclo 1.1.0 Butane As a Building Block

Ring-Opening Reactions for the Construction of Diverse Carbocycles

The significant strain energy inherent in the bicyclo[1.1.0]butane core makes it susceptible to ring-opening reactions, providing a powerful strategy for the synthesis of various carbocycles. These reactions typically proceed through the cleavage of the central C1-C3 bond, leading to the formation of functionalized cyclobutane (B1203170) and cyclopentane (B165970) derivatives, as well as larger ring systems. The regioselectivity and stereoselectivity of these transformations can often be controlled by the choice of reagents and reaction conditions.

Formation of Cyclobutanes (e.g., Polysubstituted Cyclobutanes)

Ring-opening reactions of 1-phenylbicyclo[1.1.0]butane are a prominent method for synthesizing polysubstituted cyclobutanes. researchgate.net The high p-character of the interbridgehead C–C bond allows for reactions with a wide range of reactants, including nucleophiles, electrophiles, and radicals, to yield cyclobutane derivatives. researchgate.netnih.gov

One notable application is the reaction with boronic esters. Bicyclo[1.1.0]butyl boronate complexes, formed from the reaction of bicyclo[1.1.0]butyl lithium with boronic esters, react with a variety of electrophiles to produce 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org This process involves the difunctionalization of the strained central C-C σ-bond. organic-chemistry.org

Furthermore, the treatment of this compound derivatives with acids can lead to isomerization, forming cyclobutene (B1205218) structures. For instance, a trisubstituted bicyclo[1.1.0]butane with a phenyl group at the bridgehead undergoes isomerization to a cyclobutene in near quantitative yield when treated with anhydrous hydrochloric acid. researchgate.net This highlights the utility of acid-catalyzed ring-opening for accessing unsaturated four-membered rings.

The development of methods for creating stereodefined polysubstituted bicyclo[1.1.0]butanes has expanded the scope of accessible cyclobutane structures. nih.gov A highly diastereoselective synthesis of polysubstituted bicyclo[1.1.0]butanes has been developed, which can then be used to generate a variety of complex cyclobutane derivatives. nih.gov

Recent research has also demonstrated the synthesis of substituted bicyclo[1.1.0]butanes from iodo-bicyclo[1.1.1]pentanes through a two-step process involving a photo-Hunsdiecker reaction followed by reaction with nucleophiles. chemrxiv.orgchemrxiv.org These substituted bicyclo[1.1.0]butanes can then serve as precursors for diverse cyclobutane structures.

The table below summarizes selected examples of ring-opening reactions of this compound derivatives leading to cyclobutanes.

Reactant(s)Product TypeKey Features
Boronic esters, then electrophiles1,1,3-Trisubstituted cyclobutanesHigh diastereoselectivity, difunctionalization of the central C-C bond. organic-chemistry.org
Anhydrous hydrochloric acidCyclobutenesIsomerization of the bicyclo[1.1.0]butane core. researchgate.net
Iodo-bicyclo[1.1.1]pentanes, then nucleophilesSubstituted cyclobutanesTwo-step synthesis of bicyclo[1.1.0]butane precursors. chemrxiv.orgchemrxiv.org

Pathways to Cyclopentanes and Larger Ring Systems

While the formation of four-membered rings is a common outcome, ring-opening reactions of this compound can also be directed to form cyclopentanes and even larger ring systems. These transformations often involve multi-step processes or rearrangements following the initial ring-opening.

One strategy involves the ring expansion of bicyclo[1.1.0]butanes through formal one-, two-, or three-atom stepwise insertion processes, leading to bicyclo[n.1.1]alkanes. nih.gov Lewis acid-catalyzed formal (3+2)-cycloaddition reactions of bicyclo[1.1.0]butanes with ketenes, for example, provide a route to highly substituted bicyclo[2.1.1]hexan-2-ones, which can be considered as cyclopentane derivatives fused to a cyclobutane. nih.gov

Furthermore, dearomatizing formal (3+3) cycloadditions of bicyclo[1.1.0]butanes with aromatic azomethine imines, catalyzed by Lewis acids, lead to the formation of fused 2,3-diazabicyclo[3.1.1]heptanes, which contain a six-membered ring. rsc.org These reactions demonstrate the potential to construct larger heterocyclic systems from the bicyclo[1.1.0]butane scaffold. rsc.org

The reaction of 1-azabicyclo[1.1.0]butane, an analogue of bicyclo[1.1.0]butane, with electrophilic alkenes can result in ring enlargement to a bicyclo[2.1.1]hexane system via a formal cycloaddition. uzh.ch This suggests that similar transformations may be possible with this compound under appropriate conditions to access six-membered rings.

The following table outlines selected pathways from this compound derivatives to cyclopentanes and larger ring systems.

Reactant(s)Product TypeKey Features
Ketenes (Lewis acid catalysis)Bicyclo[2.1.1]hexan-2-onesFormal (3+2)-cycloaddition, formation of a fused cyclopentanone. nih.gov
Aromatic azomethine imines (Lewis acid catalysis)Fused 2,3-diazabicyclo[3.1.1]heptanesFormal (3+3) cycloaddition, construction of a six-membered heterocyclic ring. rsc.org
Electrophilic alkenes (with 1-azabicyclo[1.1.0]butane)Bicyclo[2.1.1]hexanesRing enlargement via formal cycloaddition. uzh.ch

Cycloaddition Reactions for Novel Structural Motifs

Cycloaddition reactions of this compound provide a powerful tool for the construction of novel and complex structural motifs. The strained central bond of the bicyclo[1.1.0]butane system can participate in various pericyclic and formal cycloaddition processes, leading to the formation of diverse polycyclic frameworks.

[2π+2σ] Cycloadditions and Formal [3+X] Cycloadditions

Photoredox catalysis has been employed to facilitate the single-electron oxidation of bicyclo[1.1.0]butanes, generating radical cations that can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions with a broad range of alkenes, including nonactivated ones. nih.gov This method provides access to a unique selection of bicyclo[2.1.1]hexane structures. nih.govresearchgate.net Titanium-catalyzed intermolecular radical-relay [2σ+2π] cycloadditions of bicyclo[1.1.0]butanes with 1,3-dienes also yield bicyclo[2.1.1]hexane scaffolds with excellent regio- and trans-selectivity. researchgate.net

Formal [3+X] cycloadditions represent another important class of reactions for this compound. Lewis acid-catalyzed formal (3+2)-cycloadditions with ketenes lead to the formation of highly substituted bicyclo[2.1.1]hexan-2-ones. nih.gov Furthermore, Lewis acid-catalyzed dearomative (3+3) cycloadditions with aromatic azomethine imines have been developed, producing fused 2,3-diazabicyclo[3.1.1]heptanes. rsc.org A hetero-(4+3) cycloaddition of bicyclo[1.1.0]butanes with 3-benzylideneindoline-2-thione derivatives, catalyzed by Zn(OTf)₂, has also been reported, yielding thiabicyclo[4.1.1]octanes. chemrxiv.org

The table below summarizes key cycloaddition reactions of this compound derivatives.

Reaction TypeReactant(s)Product TypeCatalyst/Conditions
[2π+2σ] CycloadditionAlkenesBicyclo[2.1.1]hexanesPhotoredox catalysis nih.gov
[2σ+2π] Cycloaddition1,3-DienesBicyclo[2.1.1]hexanesTitanium catalysis researchgate.net
Formal (3+2) CycloadditionKetenesBicyclo[2.1.1]hexan-2-onesLewis acid nih.gov
Formal (3+3) CycloadditionAromatic azomethine iminesFused 2,3-diazabicyclo[3.1.1]heptanesLewis acid rsc.org
Hetero-(4+3) Cycloaddition3-Benzylideneindoline-2-thione derivativesThiabicyclo[4.1.1]octanesZn(OTf)₂ chemrxiv.org

Alder-ene Reactions with Strained Alkenes and Alkynes

Bicyclo[1.1.0]butanes can participate in Alder-ene type reactions with strained alkenes and alkynes, offering a facile route to highly substituted cyclobutenes. nih.govorganic-chemistry.orgresearchgate.net These reactions proceed with high regio- and diastereoselectivity under mild conditions. organic-chemistry.orgchemrxiv.org

Reactions with cyclopropenes, generated in situ, lead to the formation of cyclobutenes decorated with highly substituted cyclopropanes. nih.govorganic-chemistry.orgresearchgate.net Similarly, reactions with arynes produce aryl-substituted cyclobutenes featuring a quaternary carbon atom. nih.govorganic-chemistry.orgresearchgate.net Computational studies support a concerted, asynchronous 'one step–two stage' pathway for these transformations. nih.govchemrxiv.org

The table below provides an overview of Alder-ene reactions involving this compound derivatives.

Ene-ComponentProduct TypeKey Features
CyclopropenesCyclopropyl-substituted cyclobutenesHigh stereoselectivity, in situ generation of cyclopropene. nih.govorganic-chemistry.orgresearchgate.net
ArynesAryl-substituted cyclobutenesHigh yields, formation of a quaternary carbon center. nih.govorganic-chemistry.orgresearchgate.net

Rearrangement Reactions

In addition to ring-opening and cycloaddition reactions, this compound and its derivatives can undergo various rearrangement reactions, often triggered by acid or thermal conditions. These rearrangements can lead to the formation of different isomeric structures, further highlighting the synthetic versatility of this strained ring system.

A notable rearrangement is the acid-catalyzed isomerization of substituted bicyclo[1.1.0]butanes to cyclobutenes. For example, a trisubstituted bicyclo[1.1.0]butane bearing a phenyl group at the bridgehead can isomerize to a cyclobutene in near-quantitative yield upon treatment with anhydrous hydrochloric acid. researchgate.net This transformation provides a direct route to functionalized four-membered unsaturated rings.

The reaction of 2-arylbicyclo[1.1.0]butanes with difluorocarbene can also lead to rearrangement products. Instead of the expected difluorobicyclo[1.1.1]pentane, methylene-difluorocyclobutenes are formed. acs.org This suggests that the initially formed bicyclo[1.1.1]pentane is unstable and rearranges under the reaction conditions. acs.org

Furthermore, the reaction of 1,3-disubstituted bicyclo[1.1.1]pentanes with chlorine gas can lead to a ring-opened cyclobutane product through rearrangement of a bridgehead radical or cation intermediate. nih.gov While this reaction starts from a bicyclo[1.1.1]pentane, it illustrates the types of rearrangements that can occur in these strained bicyclic systems.

The following table summarizes key rearrangement reactions involving derivatives of this compound.

Reactant(s)/ConditionsProduct TypeKey Features
Anhydrous hydrochloric acidCyclobuteneAcid-catalyzed isomerization. researchgate.net
DifluorocarbeneMethylene-difluorocyclobuteneRearrangement of an unstable intermediate. acs.org
Chlorine gas (with bicyclo[1.1.1]pentane)Ring-opened cyclobutaneRearrangement of a radical or cationic intermediate. nih.gov

Bicyclo[1.1.0]butane to Cyclobutene Isomerization

The isomerization of bicyclo[1.1.0]butanes (BCBs) to their corresponding cyclobutene valence isomers is a well-documented transformation driven by the release of significant ring strain. rsc.org This process can be initiated through thermal, photochemical, or metal-catalyzed pathways. thieme-connect.de

In a notable example, a trisubstituted BCB featuring a phenyl group at the bridgehead and a methyl group on a cyclopropane (B1198618) bridge underwent a near-quantitative isomerization to the corresponding cyclobutene when treated with anhydrous hydrochloric acid. researchgate.net However, the specific conditions and mechanisms for the isomerization of this compound itself are part of a broader landscape of BCB reactivity.

The mechanism of this isomerization has been a subject of study. For instance, photolysis of certain heavy bicyclo[1.1.0]butane analogues has been shown to produce their cyclobutene valence isomers through a direct, concerted, and symmetry-allowed transformation. nih.govfigshare.comresearchgate.net While thermal and photochemical isomerizations are common, they are often observed in systems where the bicyclo[1.1.0]butane moiety is part of a larger tricyclic framework. thieme-connect.de

Visible-light-mediated methods have also emerged as a powerful tool for these transformations. rsc.org For example, a visible-light-driven cobaloxime-catalyzed protocol has been developed for the isomerization of bicyclo[1.1.0]butanes, affording cyclobutene products in moderate to excellent yields. rsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. rsc.org

The table below summarizes different methods for the isomerization of bicyclo[1.1.0]butane derivatives to cyclobutenes.

MethodCatalyst/ConditionsProductReference
Acid-CatalyzedAnhydrous Hydrochloric AcidCyclobutene researchgate.net
PhotochemicalPhotolysisCyclobutene nih.govfigshare.comresearchgate.net
Visible-Light CatalyzedCobaloxime/Visible LightCyclobutene rsc.org

Semi-Pinacol Rearrangements

Semi-pinacol rearrangements represent a significant synthetic application of bicyclo[1.1.0]butanes, allowing for the construction of more complex cyclic and spirocyclic frameworks. These rearrangements are typically initiated by the generation of a carbocation intermediate, which then undergoes a 1,2-alkyl or -aryl shift.

In the context of substituted bicyclo[1.1.0]butanes, these rearrangements can be triggered by acid or other electrophiles. For instance, tertiary bicyclobutyl alcohols, formed from the addition of lithiated arylsulfonylbicyclo[1.1.0]butanes to carbonyl compounds, can undergo acid- or halogen-mediated semi-pinacol rearrangements to form spiro[3.4]octanes and related heteroatom-containing spirocycles. nih.gov

A "strain-relocating" semi-pinacol rearrangement has been observed in the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. researchgate.net The initially formed 1-bicyclobutylcyclopropanol intermediate, in the presence of acid, rearranges to a substituted spiro[3.3]heptan-1-one. researchgate.net This process is believed to proceed through initial protonation of the bicyclobutyl moiety followed by a nih.govfigshare.com-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.net

The versatility of this rearrangement is highlighted by its use in generating various spirocyclic cyclobutanes. When the electrophile is a cyclic ketone, the resulting tertiary bicyclobutyl alcohol can readily undergo a subsequent semi-pinacol rearrangement in the presence of acids or electrophiles to yield spirocyclic products. nih.gov

The following table provides examples of semi-pinacol rearrangements involving bicyclo[1.1.0]butane derivatives.

Starting MaterialReagent/ConditionsProductReference
Tertiary Bicyclobutyl AlcoholsAcid or HalogenSpiro[3.4]octanes nih.gov
1-Bicyclobutylcyclopropanol IntermediateAcidSpiro[3.3]heptan-1-one researchgate.net
Tertiary Bicyclobutyl Alcohols from Cyclic KetonesAcid or ElectrophilesSpirocyclic Cyclobutanes nih.gov

Metal-Catalyzed Transformations

Transition-Metal-Mediated Ring Expansions and Transformations

Transition metals play a pivotal role in activating the strained bonds of bicyclo[1.1.0]butanes, leading to a variety of ring-expansion and transformation reactions. These processes often proceed with high efficiency and selectivity, providing access to complex molecular architectures.

For example, a cobalt-catalyzed carbonylation of methylenecyclopropanes (MCPs), which share structural similarities with BCBs, has been developed to produce methylenecyclobutanones under mild conditions. pitt.edu This was a significant finding as it represented the first instance of a cobalt catalyst effectively activating the δ-bonds of a cyclopropane. pitt.edu Furthermore, PtCl₂ and Pd(OAc)₂/CuBr₂ have been shown to catalyze the cycloisomerization of MCPs into cyclobutenes. pitt.edu

Lewis acid catalysis has also been employed for the divergent annulation of bicyclo[1.1.0]butanes and quinones. rsc.org Depending on the specific catalyst and reaction conditions, this methodology can selectively produce various polycyclic architectures, including bicyclo[2.1.1]hexanes and spiro-cyclobutene-benzofuran-2(3H)-ones. rsc.org For instance, Sc(OTf)₃ catalyzes a formal (3+2) cycloaddition to yield highly substituted bicyclo[2.1.1]hexanes. rsc.org

The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane, an aza-analogue of this compound, with electron-deficient alkenes leads to a ring-expansion, forming 1-azabicyclo[2.1.1]hexane derivatives. uzh.ch This transformation is proposed to occur via a stepwise mechanism involving a zwitterionic intermediate. uzh.ch

The table below showcases various transition-metal-mediated transformations of bicyclo[1.1.0]butane derivatives.

CatalystReactantProductReference
[Co₂(CO)₈]MethylenecyclopropaneMethylenecyclobutanone pitt.edu
PtCl₂ or Pd(OAc)₂/CuBr₂MethylenecyclopropaneCyclobutene pitt.edu
Sc(OTf)₃Bicyclo[1.1.0]butane and QuinoneBicyclo[2.1.1]hexane rsc.org
None (stepwise mechanism)3-Phenyl-1-azabicyclo[1.1.0]butane and Electron-deficient Alkene1-Azabicyclo[2.1.1]hexane uzh.ch

Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations

The development of catalytic asymmetric transformations of bicyclo[1.1.0]butanes is a rapidly advancing area, offering enantioselective access to valuable chiral building blocks. These strategies often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

A preliminary catalytic asymmetric variant for the synthesis of bicyclo[2.1.1]hexanes has been demonstrated in the Lewis acid-catalyzed annulation of bicyclo[1.1.0]butanes and quinones. rsc.org This suggests the potential for developing highly enantioselective versions of these cycloaddition reactions.

More broadly, significant progress has been made in the catalytic asymmetric transformations of bicyclobutanes, establishing them as versatile building blocks for creating enantiopure bioisosteric molecules. researchgate.net These methods are crucial for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.

While the specific application of these strategies to this compound is an area of ongoing research, the existing methodologies for other bicyclo[1.1.0]butane derivatives provide a strong foundation for future developments.

Radical and Electrochemical Processes

Visible Light-Induced Strain-Release Transformations

Visible light-induced photocatalysis has emerged as a powerful and sustainable strategy for initiating strain-release transformations of bicyclo[1.1.0]butanes. rsc.orgdntb.gov.uabohrium.com These reactions proceed under mild conditions and offer access to a diverse range of molecular architectures through either electron transfer or energy transfer pathways. rsc.org

One notable application is the visible-light-mediated cobaloxime-catalyzed isomerization and hydroalkenylation of bicyclo[1.1.0]butanes. rsc.org This protocol allows for the formation of cyclobutene and alkenylated cyclobutane products with good functional group tolerance. rsc.org

Furthermore, photoredox catalysis has been utilized for the regio- and chemoselective insertion of amidyl radicals into bicyclo[1.1.0]butanes. thieme-connect.de This approach, employing an Ir(III)/Ir(IV) catalytic cycle, provides access to 2-oxa-4-azabicyclo[3.1.1]hept-3-enes. thieme-connect.de

The single-electron oxidation of bicyclo[1.1.0]butanes, promoted by photoredox catalysis, generates bicyclo[1.1.0]butyl radical cations. nih.gov These reactive intermediates can then undergo highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including nonactivated ones. nih.gov

The table below summarizes key visible light-induced transformations of bicyclo[1.1.0]butanes.

Catalyst SystemReactant(s)ProductReference
Cobaloxime/Visible LightBicyclo[1.1.0]butaneCyclobutene/Alkenylated Cyclobutane rsc.org
Ir(III)/Visible LightBicyclo[1.1.0]butane and N-Amidocollidinium Salt2-Oxa-4-azabicyclo[3.1.1]hept-3-ene thieme-connect.de
Photoredox Catalyst/Visible LightBicyclo[1.1.0]butane and AlkeneBicyclo[2.1.1]hexane nih.gov

Electrochemical Synthesis of Complex Scaffolds

The unique structural and electronic properties of this compound and its derivatives make them valuable precursors for the electrochemical synthesis of intricate molecular architectures. The inherent ring strain of the bicyclo[1.1.0]butane (BCB) core, approximately 66 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. nih.govacs.org This reactivity, when coupled with electrochemical methods, allows for the generation of radical intermediates under mild conditions, facilitating novel transformations. acs.orgchemrxiv.org

A notable application is the electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with diselenides. acs.org This process leads to the formation of polycyclic indoline (B122111) derivatives through a strain-release reaction and subsequent intramolecular cyclization. acs.org The reaction proceeds in an undivided cell using a platinum plate electrode at a constant current. acs.org The proposed mechanism involves the anodic oxidation of the diselenide to a cationic radical, which then reacts with the BCB derivative. acs.org This is followed by an intramolecular radical addition, further oxidation, and finally dehydrogenation and aromatization to yield the 3-(arylselanyl)spiro[cyclobutane-1,3′-indolin]-2′-one derivatives. acs.org

This electrochemical approach offers several advantages, including a broad substrate scope, good functional group tolerance, short reaction times, and mild reaction conditions, making it a practical method for synthesizing diverse indoline analogues. acs.org It represents the first example of an electrochemical strain-release and cycloaddition reaction of BCBs to construct indoline skeletons. acs.org

Research Findings: Electrochemical Synthesis

Reactant 1Reactant 2ProductYield (%)Conditions
N-methyl-N-phenylbicyclo[1.1.0]butane-1-carboxamideDiphenyl diselenide3-(Phenylselanyl)-1'-methylspiro[cyclobutane-1,3'-indolin]-2'-oneNot specifiedUndivided cell, platinum plate, constant current (15.0 mA), nBu4NPF6, MeCN, room temp, 50 min
N-methyl-N-(p-tolyl)bicyclo[1.1.0]butane-1-carboxamideDiphenyl diselenide1'-Methyl-5'-methyl-3-(phenylselanyl)spiro[cyclobutane-1,3'-indolin]-2'-one85Undivided cell, platinum plate, constant current (15.0 mA), nBu4NPF6, MeCN, room temp, 50 min
N-(4-methoxyphenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamideDiphenyl diselenide5'-Methoxy-1'-methyl-3-(phenylselanyl)spiro[cyclobutane-1,3'-indolin]-2'-one78Undivided cell, platinum plate, constant current (15.0 mA), nBu4NPF6, MeCN, room temp, 50 min
N-(4-fluorophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamideDiphenyl diselenide5'-Fluoro-1'-methyl-3-(phenylselanyl)spiro[cyclobutane-1,3'-indolin]-2'-one45Undivided cell, platinum plate, constant current (15.0 mA), nBu4NPF6, MeCN, room temp, 50 min
N-(4-bromophenyl)-N-methylbicyclo[1.1.0]butane-1-carboxamideDiphenyl diselenide5'-Bromo-1'-methyl-3-(phenylselanyl)spiro[cyclobutane-1,3'-indolin]-2'-one42Undivided cell, platinum plate, constant current (15.0 mA), nBu4NPF6, MeCN, room temp, 50 min

Derivatization and Functionalization of the Phenyl Moiety and Bridgehead Positions

The derivatization of this compound at both the phenyl ring and the bridgehead positions is a key strategy for expanding its utility as a synthetic building block. These modifications allow for the fine-tuning of its electronic and steric properties, as well as the introduction of various functional groups for subsequent transformations.

Phenyl Moiety Functionalization

The phenyl group of this compound can be functionalized through standard aromatic substitution reactions. For instance, sulfone-containing derivatives can undergo lithiation on the phenyl ring, allowing for the introduction of electrophiles. nih.gov This demonstrates that the phenyl ring remains amenable to modification despite the presence of the strained bicyclic system.

Bridgehead Functionalization

Functionalization at the bridgehead positions of the bicyclo[1.1.0]butane core is more challenging due to the inherent strain of the scaffold. rsc.orgscispace.com However, recent advancements have enabled the "late-stage" diversification of these positions. rsc.orgscispace.com

One successful approach involves a directed metalation/Negishi cross-coupling reaction. scispace.com This method allows for the introduction of a wide array of substituents at the bridgehead position opposite to the phenyl group. The use of a directing group, such as a sulfone or an amide, facilitates the initial metalation. nih.govscispace.com Subsequent transmetalation and palladium-catalyzed cross-coupling with various electrophiles provide access to a diverse range of 1,3-disubstituted bicyclo[1.1.0]butanes. nih.govscispace.com This strategy has proven to be tolerant of various functional groups and proceeds under mild conditions. scispace.com

Furthermore, the introduction of a carbene into the central C1-C3 bond of a this compound derivative can lead to the formation of bicyclo[1.1.1]pentane (BCP) structures. nih.govthieme-connect.com For example, the addition of dichlorocarbene (B158193) to methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate yields a dichlorinated BCP derivative. thieme-connect.com This highlights the potential of using functionalized 1-phenylbicyclo[1.1.0]butanes as precursors to these medicinally important scaffolds. nih.gov

Research Findings: Derivatization and Functionalization

Starting MaterialReagentsProductYield (%)Reference
N-Methyl-N-phenylbicyclo[1.1.0]butane-1-carboxamidetBuOK, THF3-(Methyl(phenyl)carbamoyl)cyclobutyl 4-methylbenzenesulfonateNot specified bris.ac.uk
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylateDichlorocarbeneMethyl 2,2-dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylateNot specified thieme-connect.com
1-Phenylsulfonyl-3-iodobicyclo[1.1.0]butaneAryl/heteroaryl zinc reagents, Pd catalyst1-Phenylsulfonyl-3-aryl/heteroarylbicyclo[1.1.0]butane45-95 nih.gov
1-(Phenylsulfonyl)bicyclo[1.1.0]butanen-BuLi, then electrophile (e.g., MeI, TMSCl)1-(Phenylsulfonyl)-3-substituted-bicyclo[1.1.0]butane50-95 nih.gov

Future Directions and Emerging Research Avenues in 1 Phenylbicyclo 1.1.0 Butane Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. While the strain-release reactions of bicyclo[1.1.0]butanes (BCBs) have been extensively studied, the development of catalytic asymmetric methods to control the stereochemistry of these transformations is a rapidly evolving field. nih.govacs.org

Recent breakthroughs have demonstrated the feasibility of using chiral catalysts to achieve high levels of enantioselectivity in reactions involving BCBs. For instance, chiral Lewis acid catalysts have been successfully employed in the formal (3+3) cycloaddition of bicyclo[1.1.0]butanes with nitrones, affording pharmaceutically important hetero-bicyclo[3.1.1]heptane products with excellent yields and enantiomeric excesses (ee) of up to >99%. nih.govdntb.gov.ua These reactions often involve the use of bidentate chelating groups on the bicyclo[1.1.0]butane substrate to facilitate coordination to the metal center. nih.govdntb.gov.ua

Similarly, copper(II) complexes paired with chiral bisoxazoline ligands have proven effective in catalyzing the enantioselective [4π + 2σ] cycloaddition of BCBs with nitrones, yielding chiral 2-oxa-3-azabicyclo[3.1.1]heptanes with up to 99% yield and 99% ee. chemrxiv.org Optimization of reaction conditions, such as lowering the temperature, has been shown to further enhance enantioselectivity. chemrxiv.org Cobalt(II) complexes with chiral PyIPI ligands have also emerged as a powerful catalytic system for the enantioselective synthesis of hetero-bicyclo[3.1.1]heptane derivatives. researchgate.net

Beyond metal catalysis, organocatalysis represents a promising frontier. Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis), have been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines to produce chiral aza-bicyclo[2.1.1]hexanes with high enantioselectivity. researchgate.net This approach expands the toolkit for accessing enantioenriched bridged bicyclic scaffolds. The development of these and other novel catalytic systems is crucial for expanding the scope of enantioselective transformations of 1-phenylbicyclo[1.1.0]butane and its derivatives, making these chiral building blocks more accessible for various applications.

Table 1: Examples of Catalytic Systems for Enantioselective Transformations of Bicyclo[1.1.0]butanes

Catalyst SystemReaction TypeProductYield (%)Enantiomeric Excess (ee, %)
Chiral Lewis Acid / Bidentate Chelating BCBFormal (3+3) Cycloaddition with NitronesHetero-bicyclo[3.1.1]heptaneup to 99>99
Copper(II) / Chiral Bisoxazoline Ligand[4π + 2σ] Cycloaddition with Nitrones2-Oxa-3-azabicyclo[3.1.1]heptaneup to 99up to 99
Cobalt(II) / Chiral PyIPI LigandFormal [4π+2σ] Cycloaddition with NitronesHetero-bicyclo[3.1.1]heptane>9099
Chiral Brønsted Acid (IDPi)Formal Cycloaddition with N-aryl IminesAza-bicyclo[2.1.1]hexaneHighup to 99:1 er

Exploration of New Reaction Modes and Strain-Release Pathways

The high strain energy of the central C-C bond in this compound is the driving force for its diverse reactivity. rsc.orgpitt.edu Researchers are continuously exploring new ways to harness this strain, leading to the discovery of novel reaction modes and synthetic methodologies.

One area of active investigation is the use of photoredox catalysis to initiate strain-release transformations. rsc.org Visible light-induced single-electron oxidation of bicyclo[1.1.0]butanes generates highly reactive radical cations. acs.org These intermediates can then participate in a variety of reactions, including highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with alkenes. acs.org This photochemical activation strategy has expanded the scope of BCB chemistry to include nonactivated alkenes, which were previously challenging substrates. acs.org Another visible-light-induced approach involves the α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl halides, providing a modular route to functionalized cyclobutenes. nih.gov

Lewis acid catalysis has also been instrumental in uncovering new reaction pathways. For example, Lewis acids can switch the reactivity of bicyclobutanes between [2π + 2σ] and hetero-[4π + 2σ] cycloadditions, enabling the synthesis of different cyclic scaffolds. chemrxiv.org Furthermore, the merger of C-C bond cleavage in BCBs with ruthenium-catalyzed remote C-H activation of heteroarenes has been developed, affording densely substituted cyclobutanes in a single step. nih.gov This strategy relies on a multifunctional ruthenium catalyst that facilitates both the strain-release functionalization of the BCB and a ruthenacycle-mediated halogen-atom transfer. nih.gov

Electrochemical methods are also emerging as a powerful tool for activating bicyclo[1.1.0]butanes. An electrochemical selenation reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides with diselenides has been reported to produce polycyclic indoline (B122111) derivatives through a strain-release and intramolecular cyclization process. acs.org These examples highlight the ongoing efforts to discover and develop new reaction modes that leverage the unique properties of this compound, providing access to novel and complex molecular architectures. nih.govacs.org

Integration into Complex Molecule Synthesis and Natural Product Analogues

The unique three-dimensional structures accessible from this compound and its derivatives make them valuable building blocks for the synthesis of complex molecules, including natural products and their analogues. rsc.orgnih.gov The ability to generate sp³-rich carbocycles and heterocycles from these strained precursors is particularly attractive in medicinal chemistry, where "escaping from flatland" is a key strategy for improving the physicochemical properties of drug candidates. nih.gov

A notable application is the use of an intramolecular formal Alder-ene reaction of an N-allylated bicyclo[1.1.0]butane to construct the tricyclic quaternary ammonium (B1175870) core of daphniglaucins, a class of cytotoxic alkaloids. nih.gov This key reaction demonstrates the utility of BCBs in the synthesis of intricate and biologically relevant scaffolds. nih.gov The resulting cyclobutane-containing structures can serve as bioisosteres for aromatic rings, offering a way to modulate the properties of bioactive molecules. nih.gov

The development of new synthetic methods directly translates to expanded opportunities in complex molecule synthesis. For instance, the photoinduced dearomative ring enlargement of thiophenes by insertion of bicyclo[1.1.0]butanes provides access to eight-membered bicyclic rings, a structural motif that is otherwise challenging to synthesize. researchgate.net This method showcases the potential of BCBs in skeletal editing, allowing for significant modifications to the core of a molecule. researchgate.net

Furthermore, the ability to synthesize densely functionalized cyclobutanes through combined C-C/C-H activation strategies opens up new avenues for creating novel analogues of natural products and other complex targets. nih.gov The diverse substitution patterns that can be achieved allow for fine-tuning of molecular properties. As our understanding of bicyclo[1.1.0]butane reactivity deepens, its integration into the total synthesis of complex natural products and the design of novel bioactive compounds is expected to become even more widespread.

Advanced Computational Methodologies for Deeper Mechanistic Insight

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of strained molecules like this compound. rsc.org Density Functional Theory (DFT) calculations, in particular, have been widely used to elucidate the energetics of various reaction pathways, rationalize observed selectivities, and predict the feasibility of new transformations. chemrxiv.orgresearchgate.net

For example, computational studies have been crucial in understanding the mechanism of photocatalytic oxidative activation of BCBs. DFT calculations revealed that the reaction of the BCB radical cation with styrene (B11656) proceeds through a relatively flat four-membered ring geometry with significant weakening of the central C1-C3 bond. acs.org These calculations also help to distinguish between different possible radical intermediates and transition states, providing a more complete picture of the reaction mechanism. acs.org

In the context of pericyclic reactions, computational investigations have supported a concerted, "one step-two-stage" pathway for the Alder-ene reaction of bicyclo[1.1.0]butanes with cyclopropenes, rationalizing the high stereoselectivity observed experimentally. acs.orgchemrxiv.org These studies can also predict the influence of electronic effects on the transition state energies, guiding the design of new reactions. acs.org

Furthermore, advanced computational methods are being used to investigate more complex phenomena, such as the involvement of multiple potential energy surfaces in thermal rearrangements. rsc.org For instance, the thermal ring-opening of a bicyclic ketone was studied using multiconfigurational methods, revealing the possibility of intersystem crossing between singlet and triplet states. rsc.org As computational power and theoretical models continue to improve, we can expect even more detailed and accurate predictions of reactivity, enabling a more rational design of experiments and the discovery of unprecedented chemical transformations involving this compound.

Q & A

Q. How does the substitution of a phenyl group at the bridgehead position influence the electronic and structural properties of bicyclo[1.1.0]butane?

The phenyl group significantly alters the electronic structure by lowering the LUMO energy and raising the HOMO energy compared to unsubstituted bicyclo[1.1.0]butane. This conjugation effect increases the central bond length (1.51 Å vs. ~1.48 Å in alkyl-substituted analogs) and reduces the HOMO-LUMO gap, facilitating intermolecular electron transfer in reactions like [2+2] cycloadditions . Structural validation via X-ray crystallography confirms these changes, with computational studies (e.g., DFT) providing complementary electronic insights .

Q. What synthetic strategies are effective for preparing 1-phenylbicyclo[1.1.0]butane derivatives?

Two primary methods are:

  • Double carbene addition : Propargyl amides react with zinc carbenoids under Simmons-Smith conditions, though steric hindrance limits substrate scope .
  • Lithium-halogen exchange : 1-Bromobicyclo[1.1.0]butane undergoes lithium-halogen exchange with t-BuLi, followed by trapping with electrophiles (e.g., imines) in a one-pot process. This method avoids stability issues with intermediates .
    Both routes require careful temperature control (-78°C to -50°C) to prevent decomposition .

Q. What analytical techniques are critical for characterizing bicyclo[1.1.0]butane derivatives?

  • X-ray crystallography : Resolves bond-length distortions caused by strain and substituents (e.g., phenyl groups) .
  • Gas-phase thermochemistry : Measures ionization energy (IE = 8.70 ± 0.01 eV) and appearance energies (e.g., 10.1 eV for C3H3+ formation) using photoelectron-photoion coincidence (PIPECO) .
  • ESR spectroscopy : Detects radical intermediates in strain-release reactions .

Advanced Research Questions

Q. How do reaction pathways differ between substituted and unsubstituted bicyclo[1.1.0]butanes in strain-release reactions?

Substituents like phenyl groups direct regioselectivity. For example:

  • Conrotatory isomerization : Predicted barrier for phenyl-substituted derivatives aligns with experimental values (42 kcal/mol vs. 41 kcal/mol for unsubstituted analogs), verified via multireference perturbation theory (MRPT2) and CI calculations .
  • [2π + 2σ] cycloadditions : Radical cations of this compound (generated via photoredox catalysis) react with alkenes, yielding regio- and diastereoselective products. Nonactivated alkenes require nitroethane solvent, while activated alkenes (e.g., styrenes) react in acetonitrile .

Q. What mechanistic insights explain contradictory reactivity in bicyclo[1.1.0]butane isomerization studies?

Discrepancies arise from competing pathways:

  • Concerted vs. stepwise mechanisms : Conrotatory pathways dominate due to lower activation energy (~42 kcal/mol), while disrotatory paths (~56 kcal/mol) and nonconcerted pathways (~116 kcal/mol) are disfavored .
  • Substituent effects : Methyl groups at C1 bias ring-opening toward specific intermediates (e.g., allylic radicals), whereas phenyl groups stabilize transition states via conjugation . Mechanistic studies use kinetic isotope effects (KIE) and DFT to resolve ambiguities .

Q. How can strain energy in bicyclo[1.1.0]butane systems be quantified and leveraged for synthetic applications?

  • Strain energy : Bicyclo[1.1.0]butane exhibits ~35.9 kcal/mol strain (vs. 27 kcal/mol for cyclopropane), calculated via heat of hydrogenation and ab initio methods. Nonadditive contributions arise from 1,3-nonbonded interactions .
  • Applications : Strain drives reactions like platinum-catalyzed cycloisomerization, where alkynophilic Pt centers activate bicyclo[1.1.0]butanes for coupling with alkynes. Selectivity depends on steric and electronic tuning of catalysts .

Q. What strategies mitigate instability of bicyclo[1.1.0]butane intermediates in multistep syntheses?

  • Low-temperature protocols : Reactions below -50°C prevent thermal decomposition of intermediates (e.g., 1-bromobicyclo[1.1.0]butane) .
  • In situ generation : Avoid isolating sensitive intermediates by using one-pot sequences (e.g., lithium-halogen exchange followed by electrophilic trapping) .
  • Stabilizing substituents : Electron-withdrawing groups (e.g., cyano) reduce susceptibility to acid/base-mediated degradation .

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